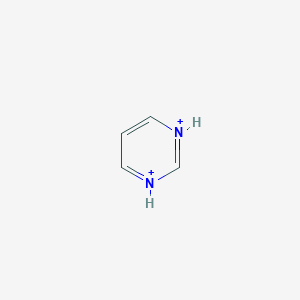

Pyrimidine-1,3-diium

Description

Structure

3D Structure

Properties

CAS No. |

17009-95-9 |

|---|---|

Molecular Formula |

C4H6N2+2 |

Molecular Weight |

82.1 g/mol |

IUPAC Name |

pyrimidine-1,3-diium |

InChI |

InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H/p+2 |

InChI Key |

CZPWVGJYEJSRLH-UHFFFAOYSA-P |

SMILES |

C1=C[NH+]=C[NH+]=C1 |

Canonical SMILES |

C1=C[NH+]=C[NH+]=C1 |

Origin of Product |

United States |

Theoretical and Computational Investigations of Pyrimidine 1,3 Diium

Quantum Chemical Methodologies for Dicationic Systems

Investigating dicationic systems like pyrimidine-1,3-diium requires robust quantum chemical methodologies that can accurately account for the significant electronic effects induced by the dual positive charges. These methods are crucial for predicting the behavior of such species, particularly in environments like the gas phase where they can be generated and studied without solvent or counter-ion interference.

Density Functional Theory (DFT) has become a cornerstone for the computational study of pyrimidine (B1678525) derivatives due to its favorable balance of computational cost and accuracy. irjweb.comjchemrev.com It is widely used to calculate various molecular properties, including optimized geometries, electronic structures, and vibrational frequencies. acs.orgnih.gov For dicationic systems, DFT provides essential insights into the structural and electronic consequences of introducing charge into the heterocyclic framework.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. irjweb.com

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used for organic molecules, including pyrimidine systems, as it often provides reliable results for molecular geometries and energies. rsc.orgresearchgate.net For systems where weak interactions are important, dispersion-corrected functionals like B3LYP-D3 are often employed to improve accuracy. rsc.org Other functionals from the Minnesota family, such as M06-2X, have also shown good performance for non-covalent interactions. nih.gov

Basis Sets: The selection of a basis set is equally critical. Pople-style basis sets, such as 6-31G and 6-311G, are common starting points. psu.edu For charged species like this compound, the inclusion of diffuse functions (indicated by + or ++) is essential. rsc.orgpsu.edu These functions provide flexibility for the electrons to occupy a larger region of space, which is necessary to accurately describe anions and charged systems. Polarization functions (indicated by (d,p)) are also crucial as they allow for the distortion of atomic orbitals, which is necessary to correctly model chemical bonds and the electronic environment in a molecule. rsc.org Therefore, basis sets like 6-31+G(d,p) and the more flexible triple-zeta 6-311++G(d,p) are frequently recommended for obtaining accurate results on pyrimidine derivatives and related charged heterocycles. irjweb.compsu.eduwjarr.com

| Component | Examples | Purpose in this compound Calculations |

|---|---|---|

| Functionals | B3LYP, B3LYP-D3, M06-2X, PBE0 | Approximates the exchange-correlation energy. B3LYP is a widely used hybrid functional. Dispersion corrections (e.g., -D3) are important for non-covalent interactions. rsc.orgnih.gov |

| Basis Sets | 6-31+G(d,p), 6-311++G(d,p), aug-cc-pVDZ | Describes the atomic orbitals. Diffuse functions (+) are vital for charged species. Polarization functions (d,p) are needed for accurate bonding description. irjweb.compsu.eduwjarr.com |

A primary application of DFT is the optimization of molecular geometry to find the lowest energy structure on the potential energy surface. irjweb.comdiva-portal.org This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation is reached. A true minimum is confirmed when a vibrational frequency analysis yields no imaginary frequencies. wjarr.com

For this compound, theoretical calculations predict changes in bond lengths and angles compared to neutral pyrimidine. The protonation of the nitrogen atoms leads to an increase in the C–N–C bond angles within the ring. jocpr.com These computational predictions can be validated by comparing them with experimental data from X-ray crystallography of related salts, such as 2,4,6-triaminothis compound dinitrate. iucr.orgresearchgate.netiucr.org The optimization process also yields the molecule's electronic structure, including the energies and shapes of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding its stability and reactivity. irjweb.comnih.gov

| Parameter | Description | Expected Change in this compound | Method of Verification |

|---|---|---|---|

| Bond Lengths | Distances between bonded atoms (e.g., C-N, C-C, C-H). | The C-N bonds involving the protonated nitrogens are expected to lengthen slightly. A charge-separated quinoid form may contribute to the overall structure. iucr.org | Comparison with X-ray diffraction data. iucr.orgresearchgate.net |

| Bond Angles | Angles between three connected atoms (e.g., C-N-C). | The internal C-N-C angle at the protonated nitrogen sites is expected to increase compared to neutral pyrimidine. jocpr.com | Comparison with X-ray diffraction data. jocpr.com |

| Dihedral Angles | Torsion angles defining the planarity of the ring. | The this compound cation is expected to be largely planar. iucr.orgresearchgate.net | Comparison with X-ray diffraction data. iucr.orgresearchgate.net |

The theoretical study of gas-phase dications is particularly challenging due to the strong electrostatic repulsion between the two positive charges, which can lead to molecular instability or fragmentation. Computational methods provide a powerful tool to investigate the intrinsic properties of these species, free from solvent or counter-ion effects. Crossed-beam experiments have successfully been used to generate and study related species like pyrimidine dimer radical anions in the gas phase, demonstrating their kinetic stability over microsecond timescales. rsc.org

Quantum chemical calculations are essential for predicting whether a dication like this compound can exist as a stable or metastable species in the gas phase. These calculations can map out the potential energy surface for dissociation, identifying the energy barriers that prevent the dication from spontaneously breaking apart. High-level ab initio methods and DFT are used to compute ionization energies and fragmentation pathways. mdpi.com The theoretical investigation of these gas-phase species provides fundamental data on their electronic structure and stability, which is crucial for understanding their potential roles in various chemical environments. abasyn.edu.pkgoogle.com

Density Functional Theory (DFT) Applications

Electronic Structure Analysis and Stability Predictions

The stability of the this compound cation is intrinsically linked to its electronic structure. The presence of two formal positive charges on the nitrogen atoms profoundly influences the electron distribution throughout the aromatic ring. Computational analysis is key to understanding how the molecule accommodates these charges and what factors contribute to its kinetic or thermodynamic stability. abasyn.edu.pkgoogle.com

In this compound, the positive charges are not strictly localized on the nitrogen atoms. Instead, the electronic structure of the ring allows for significant delocalization of the positive charge, which is a key stabilizing factor. beilstein-journals.org This delocalization is evident in computational analyses and experimental observations.

Computational Analyses:

Natural Bond Orbital (NBO) Analysis: This method calculates the charge on each atom, providing a quantitative measure of charge distribution. researchgate.net For this compound, NBO analysis would show a significant positive charge not only on the nitrogen atoms but also distributed among the carbon and hydrogen atoms of the ring.

Molecular Electrostatic Potential (MEP): MEP maps visually represent the charge distribution on the molecule's surface. nih.gov For the dication, these maps would show large regions of positive potential (typically colored blue) encompassing the entire molecule, with the most intense positive regions centered around the protonated nitrogen atoms and adjacent hydrogens.

Hirshfeld Surface Analysis: In the solid state, this analysis quantifies intermolecular contacts and can reveal the nature of charge distribution. For a substituted this compound salt, studies have shown that electrostatic repulsion is a dominant component of the framework energies, highlighting the strong positive charge on the cation. researchgate.netiucr.org

Thermodynamic and Kinetic Stability Assessments of Pyrimidine Dications

The stability of pyrimidine dications, including this compound, is a key area of computational investigation. The introduction of a second positive charge on the pyrimidine ring significantly impacts its thermodynamic and kinetic stability.

Research on related pyrimidine derivatives provides insights into the factors influencing stability. For instance, studies on pyrimidine motif triplex nucleic acids have shown that modifications, such as the introduction of morpholino groups, can significantly enhance thermodynamic stability. nih.gov This increased stability is attributed to a higher binding constant for triplex formation. nih.gov Kinetic analyses in these systems revealed that the enhanced stability arises from a considerable increase in the association rate constant rather than a decrease in the dissociation rate constant. nih.gov

In the context of substituted this compound salts, such as 2,4,6-triaminothis compound L-tartrate monohydrate (TTM), thermal analysis has been employed to assess stability. researchgate.net Thermogravimetric (TG) and differential thermal analysis (DTA) can reveal the decomposition pathways and thermal stability of such compounds. researchgate.net Furthermore, computational studies on pyrimidine derivatives have shown that a smaller HOMO-LUMO energy gap can correlate with lower kinetic stability and higher chemical reactivity. wjarr.com For example, certain pyrimidine derivatives exhibit lower kinetic stability compared to ibuprofen, as indicated by their smaller energy gaps. wjarr.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of chemical species. researchgate.netimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, as they govern the electron-donating and electron-accepting capabilities of a molecule, respectively. researchgate.net

For pyrimidine derivatives, FMO analysis has been used to elucidate their electronic properties and potential for intermolecular charge transfer. nih.gov The energy of the HOMO is associated with the ability to donate electrons, while the LUMO energy indicates the capacity to accept electrons. wjarr.com In studies of pyrimidine derivatives, higher HOMO energy values and lower LUMO energy values, when compared to a reference compound like ibuprofen, suggest superior electron-donating and electron-accepting abilities, respectively. wjarr.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap is generally associated with higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wjarr.comnih.govresearchgate.net For instance, a minimal HOMO-LUMO energy gap in a pyrimidine derivative was interpreted as an indication of its high reactivity towards receptors. nih.gov

Conformational Analysis and Tautomeric Equilibrium Studies

The conformational landscape and potential for tautomerism are important aspects of the chemistry of pyrimidine-based systems. Computational methods, such as Density Functional Theory (DFT), are instrumental in investigating these phenomena. nih.govruc.dk

For the this compound cation, protonation at the N1 and N3 positions fixes the tautomeric form, precluding the keto-enol or amino-imino tautomerism often observed in neutral or mono-protonated pyrimidines. clockss.orgchemicalbook.com However, conformational analysis remains relevant, particularly concerning the orientation of substituents attached to the ring.

Studies on related pyrimidine derivatives highlight the complexity of their conformational and tautomeric equilibria. For example, in ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine, both conformational equilibrium within the urea (B33335) moiety and tautomerism in the pyrimidine part have been investigated using variable temperature NMR and DFT calculations. nih.gov In the case of 1-(n-pyridinyl)butane-1,3-diones, DFT calculations have been used to investigate structures, tautomerism, and conformations. ruc.dk

The crystal structure of salts containing the this compound core, such as 2-isopropyl-6-methylpyrimidin-1,3-diium-4-olate picrate (B76445), reveals specific conformations stabilized by intermolecular interactions like hydrogen bonding. jocpr.com In this particular salt, the protonation of the pyrimidine ring nitrogen atoms leads to an increase in the C–N–C bond angles compared to a non-protonated pyrimidine ring. jocpr.com

Molecular Dynamics (MD) Simulations of Pyrimidine Diium Environments

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules and their interactions with their environment over time. plos.org Such simulations are valuable for understanding the stability of complexes, conformational changes, and the role of solvent molecules.

In a study of cationic and non-cationic pyrimidine derivatives as potential G-quadruplex ligands, MD simulations showed that the cationic pyrimidine derivative had a higher electrostatic contribution to the binding energy, resulting in more negative (i.e., more favorable) binding energies. rjeid.com The simulations also indicated that the presence of the ligands increased the number of hydrogen bonds and the root-mean-square deviation (RMSD) values, suggesting stronger binding and increased structural dynamics. rjeid.com

MD simulations of ionic liquids, such as 1,3-dimethyl imidazolium (B1220033) nitrate (B79036) with water, have been used to study intermolecular interactions and their effect on thermodynamic and dynamic properties. nih.gov These studies analyze liquid structures and the diffusion rates of the constituent ions. nih.gov Such approaches could, in principle, be applied to understand the behavior of this compound in different solvent environments.

Computational Prediction of Reactivity Parameters

Computational chemistry offers a suite of tools to predict the reactivity of molecules through various descriptors. These parameters provide a quantitative basis for understanding and anticipating chemical behavior. epa.gov

Energy Gap, Chemical Hardness, and Electrophilicity Index

Energy Gap (ΔE): As previously discussed, the HOMO-LUMO energy gap is an indicator of kinetic stability and reactivity. wjarr.comnih.gov A smaller gap suggests higher reactivity.

Chemical Hardness (η): Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution. It is calculated as half the energy gap (η = (E_LUMO - E_HOMO) / 2). researchgate.net Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.net Studies on pyrimidine derivatives have shown that they can possess lower chemical hardness compared to other molecules like ibuprofen, indicating greater reactivity. wjarr.com

Electrophilicity Index (ω): The electrophilicity index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. wjarr.comnih.gov Computational studies on certain pyrimidine derivatives have revealed them to be better electrophiles than ibuprofen, as reflected by their higher electrophilicity index values. wjarr.com

The following table summarizes these reactivity parameters for a pyrimidine derivative in a comparative study.

| Compound/Parameter | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Pyrimidine Derivative 1 | 3.63 - 3.88 | 1.81 - 1.94 | 3.20 - 3.88 |

| Ibuprofen (for comparison) | 6.03 | 3.02 | 2.64 |

| Data derived from a study on pyrimidine derivatives. wjarr.com |

Fukui Local Reactivity Descriptors

The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. researchgate.net There are different forms of the Fukui function:

f+(r): for nucleophilic attack (attack by an electron donor)

f-(r): for electrophilic attack (attack by an electron acceptor)

f0(r): for radical attack

By analyzing the values of the Fukui function condensed to individual atomic sites, one can identify the most reactive centers in a molecule. nih.govresearchgate.net For example, the sites with the highest values of f+(r) are the most likely to be attacked by a nucleophile, while those with the highest f-(r) are the most susceptible to electrophilic attack. This analysis has been applied to pyrimidine derivatives to identify their electrophilic and nucleophilic sites. wjarr.comnih.gov

Advanced Spectroscopic Characterization of Pyrimidine 1,3 Diium Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of pyrimidine-1,3-diium cations in solution. The protonation state of the pyrimidine (B1678525) ring profoundly influences the chemical shifts of its constituent nuclei, providing a direct window into the electronic environment of the dication.

The formation of the this compound cation by protonation at the N1 and N3 positions results in a significant deshielding of the ring protons. This effect is caused by the increased positive charge on the heterocyclic ring, which withdraws electron density from the C-H bonds. Consequently, the resonance signals for all ring protons are shifted substantially downfield compared to the neutral pyrimidine molecule. researchgate.net

In neutral pyrimidine, the proton at the C2 position (H2) is the most deshielded due to its position between the two nitrogen atoms, with typical chemical shifts around 9.26 ppm. chemicalbook.com The H4 and H6 protons are equivalent and resonate near 8.78 ppm, while the H5 proton is the most shielded, appearing at approximately 7.36 ppm. chemicalbook.com Upon quaternization or diprotonation, a strong deshielding effect is observed for the protons at positions 2, 5, and 6. researchgate.net The H2 proton experiences the most significant downfield shift, with reported values in related quaternized systems appearing as high as 9.92 ppm. researchgate.net This pronounced shift underscores the concentration of positive charge in the vicinity of the nitrogen atoms. Protons on any substituents attached to the ring would also experience downfield shifts, with the magnitude depending on their proximity to the dicationic core.

Interactive Table 1: Comparison of Typical ¹H NMR Chemical Shifts (δ, ppm) for Neutral Pyrimidine and the Postulated this compound Cation.

| Proton | Neutral Pyrimidine (δ ppm) chemicalbook.com | This compound (Estimated δ ppm) researchgate.net | Expected Shift |

| H2 | ~9.26 | >9.8 | Downfield |

| H4/H6 | ~8.78 | >9.0 | Downfield |

| H5 | ~7.36 | >8.0 | Downfield |

Similar to ¹H NMR, the ¹³C NMR spectrum of this compound provides critical insights into its electronic structure. The chemical shifts of carbon nuclei are highly sensitive to their local electronic environment. libretexts.org In neutral pyrimidine, the carbon chemical shifts are typically observed at δ 157.4 (C2), 159.5 (C4/C6), and 122.1 (C5) ppm. Upon diprotonation, the carbons directly bonded to the newly positive nitrogen centers (C2, C4, and C6) are expected to experience a significant downfield shift due to the strong inductive electron withdrawal. Studies on the protonation of related pyrimidine bases in strong acids confirm that changes in ¹³C chemical shifts are a reliable indicator of the protonation site. cdnsciencepub.com The monitoring of these shifts across different pH values is a key technique for studying protonation equilibria. nih.govacs.org

For substituted this compound species, multinuclear NMR can offer further structural detail. For instance, in a phosphine-substituted derivative, ³¹P NMR spectroscopy would be invaluable. The chemical shift of the phosphorus nucleus is exceptionally sensitive to its electronic environment, including the nature and charge of the groups attached to it. magritek.commagritek.com A phosphine (B1218219) substituent on a this compound ring would exhibit a ³¹P chemical shift that is significantly different from that of the same phosphine on a neutral pyrimidine ring, reflecting the potent electron-withdrawing nature of the dicationic heterocycle. This makes ³¹P NMR a powerful tool for confirming the electronic state of the ring in such derivatives. researchgate.netajol.info

Interactive Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Neutral Pyrimidine and Expected Shifts for this compound.

| Carbon | Neutral Pyrimidine (δ ppm) | This compound (Expected Shift) cdnsciencepub.com | Rationale |

| C2 | ~157.4 | Downfield | Adjacent to two positive nitrogen atoms |

| C4/C6 | ~159.5 | Downfield | Adjacent to a positive nitrogen atom |

| C5 | ~122.1 | Downfield | Electronic effect of the overall dicationic ring |

NMR titration is a robust method for determining the acid dissociation constants (pKa) of ionizable molecules. acs.orgpsu.edu The technique involves monitoring the chemical shift of a specific nucleus (e.g., ¹H or ¹³C) as a function of pH. cdnsciencepub.com As the molecule undergoes protonation or deprotonation, the electronic environment around the nucleus changes, resulting in a shift in its resonance frequency. A plot of the chemical shift versus pH typically yields a sigmoidal curve, and the inflection point of this curve corresponds to the pKa value.

For pyrimidine, there are two protonation equilibria: the formation of the monocation (pyrimidinium) and the subsequent formation of the dication (this compound). The first pKa of pyrimidine is approximately 1.3. The second protonation, which forms the dication, is much less favorable and occurs only in very strongly acidic media. The pKa for this second protonation is significantly negative; for the related base uracil, the pKa for protonation of the dication is approximately -3.0. cdnsciencepub.com Determining this second pKa value using NMR titration is challenging and requires the use of a strong acid like sulfuric acid and specialized methods like the excess acidity method to analyze the data. cdnsciencepub.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)

The transformation from neutral pyrimidine to the this compound dication introduces new vibrational modes and shifts existing ones. The most definitive evidence of diprotonation is the appearance of N-H stretching and bending vibrations.

N-H Stretching Vibrations (νN-H): These bands are typically broad and appear in the region of 3300-2400 cm⁻¹. Their exact position and width are highly sensitive to the strength of hydrogen bonding with the counter-anion. cdnsciencepub.com

N-H Bending Vibrations (δN-H): In-plane and out-of-plane bending modes of the N-H groups also appear, providing further confirmation of protonation.

Ring Stretching Vibrations: The C=C and C=N stretching vibrations of the aromatic ring, typically found in the 1650-1400 cm⁻¹ region, are significantly affected. pw.edu.pl Protonation alters the bond orders within the ring, leading to shifts in these frequencies. In analogous pyridinium (B92312) salts, the formation of the cation leads to the appearance of new bands and changes in the intensity of existing aromatic ring vibrations. cdnsciencepub.compw.edu.pl For example, a new absorption band often appears near 1630 cm⁻¹ upon salt formation. pw.edu.pl

Interactive Table 3: Key Characteristic FTIR Vibrational Modes for this compound.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | 3300 - 2400 | Direct evidence of protonation; position sensitive to H-bonding cdnsciencepub.com |

| C=N / C=C Ring Stretches | 1650 - 1400 | Frequencies and intensities shift upon dication formation pw.edu.pl |

| N-H Bending | ~1550 - 1400 | Confirms presence of N-H bonds |

In the solid state, this compound cations form intricate hydrogen bonding networks with their counter-anions (e.g., nitrate (B79036), NO₃⁻). FTIR spectroscopy is an excellent tool for studying these interactions. The strength of the hydrogen bond directly influences the frequency of the N-H stretching vibration; a stronger N-H···Anion bond weakens the N-H covalent bond, causing its stretching frequency to shift to a lower wavenumber (a red shift). cdnsciencepub.com

Crystal structure analyses of salts like 2,4,6-triaminothis compound dinitrate confirm the presence of extensive N-H···O hydrogen bonds between the dicationic pyrimidine ring and the nitrate anions. researchgate.net These interactions are crucial in stabilizing the crystal lattice. By analyzing the position and shape of the N-H stretching bands in the FTIR spectrum, one can infer the nature and relative strength of the hydrogen bonding present in the sample, corroborating data from X-ray diffraction.

Mass Spectrometry (MS) for Confirmation of Dicationic Mass

Mass spectrometry is an indispensable tool for confirming the formation and determining the mass-to-charge ratio (m/z) of this compound dications. Electrospray Ionization (ESI) is a particularly suitable soft ionization technique for such charged species, as it allows the transfer of ions from solution into the gas phase with minimal fragmentation. researchgate.net

For a dicationic species (M²⁺), the mass spectrum would be expected to show a peak at an m/z value corresponding to half of its molecular mass (M/2). The presence of this peak is a strong indicator of the dicationic nature of the compound. Additionally, depending on the conditions and the counter-ions (X⁻) present, adduct ions may be observed. For instance, the dication could form a singly charged species with one of its counter-anions, [M+X]⁺, which would appear at a different m/z value. The characterization of novel dicationic ionic liquids and heterocyclic compounds frequently relies on ESI-MS to confirm their molecular structure. researchgate.netuni-bayreuth.de For example, the analysis of pyrimido[1,2-a]purin-10(3H)-one adducts has been successfully achieved using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS). nih.gov

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) offers definitive proof of structure by mapping the precise spatial arrangement of atoms in a crystalline solid. mdpi.com This technique is paramount for characterizing this compound salts, providing detailed insights into intramolecular geometry and intermolecular packing forces. nih.gov

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

SCXRD analysis allows for the high-precision measurement of geometric parameters within the this compound cation. Studies on diprotonated pyrimidine derivatives reveal significant changes in bond lengths and angles compared to their neutral precursors.

In the case of 2,4,6-triaminothis compound dinitrate, protonation at the N1 and N3 positions leads to a notable widening of the C-N-C bond angles within the pyrimidine ring. researchgate.netjocpr.com For instance, the C-N-C bond angles in the protonated ring of 2-isopropyl-6-methylpyrimidin-1,3-diium-4-olate are approximately 123°, which is significantly larger than the ~116° angles found in non-protonated pyrimidine rings. jocpr.com This distortion reflects the increased electrostatic repulsion and changes in hybridization upon dication formation.

The structure of 2,4,6-triaminothis compound dinitrate is nearly planar, with a dihedral angle of just 0.92 (4)° between the mean plane of the dication and the nitrate anions. nih.govresearchgate.net Specific bond lengths are also altered; for example, the C4—N4 and C6—N5 bond lengths are reported to be 1.3267 (16) Å and 1.3240 (17) Å, respectively. researchgate.net

Table 1: Selected Bond Parameters for this compound Derivatives from SCXRD

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 2,4,6-triaminothis compound dinitrate | Dihedral Angle (Cation-Anion) | 0.92 (4)° | nih.govresearchgate.net |

| 2,4,6-triaminothis compound dinitrate | Bond Length (C1—N2) | 1.3531 (16) Å | researchgate.net |

| 2,4,6-triaminothis compound dinitrate | Bond Length (C2—N2) | 1.3888 (17) Å | researchgate.net |

| 2,4,6-triaminothis compound dinitrate | Bond Length (C2—N3) | 1.3010 (17) Å | researchgate.net |

| 2-isopropyl-6-methylpyrimidin-1,3-diium-4-olate | Bond Angle (C7–N4–C8) | ~124° | jocpr.com |

Note: Atom numbering is based on the crystallographic data in the cited references.

Elucidation of Crystalline Packing Arrangements

In 2,4,6-triaminothis compound dinitrate, which crystallizes in the monoclinic P21/c space group, extensive hydrogen-bonding interactions between the dication and the nitrate anions create a one-dimensional supramolecular network. nih.govresearchgate.net This network is further organized into a three-dimensional structure by weaker anionic interactions. nih.govresearchgate.net A Hirshfeld surface analysis quantified the contributions of various intermolecular contacts to the crystal packing, revealing that O···H/H···O interactions are dominant (53.2%), followed by N···H/H···N (12.5%) and C···H/H···C (9.6%) interactions. nih.govresearchgate.netomu.edu.tr

Similarly, the crystal structure of 2-isopropyl-6-methylpyrimidin-1,3-diium-4-olate picrate (B76445) (monoclinic, P21/c) shows that molecules are linked into supramolecular heterodimers via N4–H1N4···O1 and C11–H11A···O2 hydrogen bonds. jocpr.com These dimers then form a centrosymmetric tetramer through N5–H1N5···O8 hydrogen bonds. jocpr.com Another derivative, 2,4,6-triaminothis compound L-tartrate monohydrate, crystallizes in the orthorhombic P212121 space group, with N–H···O intermolecular hydrogen bonds linking the components. researchgate.net These examples underscore the critical role of hydrogen bonding in directing the crystalline assembly of these dicationic salts.

UV-Visible Spectroscopy for Acidity/Basicity Evaluation (e.g., Hammett Plots)

UV-Visible spectroscopy is a powerful method for studying the electronic transitions in molecules and can be employed to evaluate the acidity of this compound species. The protonation state of a pyrimidine derivative significantly affects its electronic structure and, consequently, its UV-Vis absorption spectrum. nih.gov Changes in the position (λmax) and intensity of absorption bands with varying pH or solvent acidity can be used to determine pKa values. cdnsciencepub.com

A sophisticated application of this principle is the use of Hammett plots to quantify the Brønsted acidity of these compounds. tezu.ernet.in This method involves using a basic indicator, such as 4-nitroaniline, in a solution with the acidic this compound salt. The extent to which the dication protonates the indicator is measured by the change in the indicator's UV-Vis absorbance spectrum. tezu.ernet.in

The Hammett acidity function (H₀) for the this compound salt can be calculated from the measured ratio of the protonated ([HI⁺]) to unprotonated ([I]) forms of the indicator. tezu.ernet.in By plotting the logarithm of the ionization ratio against appropriate substituent constants (sigma, σ), a linear relationship is often observed, yielding a slope (rho, ρ) that indicates the sensitivity of the reaction to substituent effects. rsc.org Such analyses have been successfully used to determine the acidity order of various dicationic ionic liquids and to study the acidity of the amino groups in a series of aminopyrimidines. cdnsciencepub.comtezu.ernet.in

Reactivity and Mechanistic Studies of Pyrimidine 1,3 Diium

Mechanisms of Protonation and Deprotonation Pathways

The formation of the pyrimidine-1,3-diium involves the sequential protonation of the two ring nitrogen atoms. This process is governed by the inherent basicity of the pyrimidine (B1678525) ring, which is significantly influenced by the electronic interplay between the two nitrogen atoms.

Pyrimidine is a considerably weaker base than pyridine (B92270), a consequence of the inductive effect of the second nitrogen atom which reduces the ring's ability to stabilize a positive charge. msu.edubhu.ac.in The pKₐ value for the first protonation of pyrimidine to form the pyrimidinium monocation is approximately 1.23–1.3. bhu.ac.inwikipedia.org This indicates that pyrimidine is a very weak base, requiring acidic conditions for even monoprotonation.

The second protonation, which yields the this compound, is thermodynamically far more challenging. The introduction of the first positive charge strongly deactivates the ring, making the remaining nitrogen atom extremely reluctant to accept a second proton. While a specific pKₐ for the second protonation is not commonly reported due to the extreme acidity required, gas-phase studies provide insight into the thermodynamics. Ab initio calculations have determined the proton affinity (PA) of the nitrogen atoms in a gaseous pyrimidine molecule to be approximately 879 kJ mol⁻¹. acs.org Studies on related, substituted pyrimidines show that the energy required for the second protonation is substantially higher than the first. mdpi.com

Despite the unfavorable thermodynamics, stable dicationic pyrimidine derivatives have been synthesized, typically when the ring bears electron-donating substituents. sci-hub.seiucr.org The deprotonation of these dications can occur in a stepwise manner. For example, the treatment of 4-(2-diethylaminovinyl)this compound bis(triflate) with a mild base can selectively remove the first proton to yield the corresponding monoprotonated pyrimidinium salt. sci-hub.se Stronger conditions can then effect the second deprotonation to give the neutral pyrimidine derivative. sci-hub.se This demonstrates a clear, sequential deprotonation pathway: dication → monocation → neutral species.

Thermodynamic Data for Pyrimidine Protonation

| Parameter | Value | Species | Reference |

|---|---|---|---|

| pKₐ (1st Protonation) | ~1.23 | Pyrimidine | bhu.ac.inwikipedia.org |

| Proton Affinity (Gas Phase) | 879 kJ mol⁻¹ | Pyrimidine | acs.org |

Substituents on the pyrimidine ring play a critical role in modulating its basicity and the stability of its protonated forms. The reactivity towards protonation is highly sensitive to the electronic nature of these substituents.

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) and alkyl groups increase the electron density of the pyrimidine ring, thereby enhancing the basicity of the nitrogen atoms. msu.edu This stabilization is crucial for the formation of the dication. For instance, theoretical studies on aminopyrimidines show a significantly higher proton affinity compared to the unsubstituted parent. acs.org This is confirmed experimentally by the successful isolation of 2,4,6-triaminothis compound as a stable dinitrate salt, where the three electron-donating amino groups help to delocalize the dual positive charges. iucr.org

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing substituents, such as fluoro or additional in-ring nitrogen atoms, decrease the proton affinity and basicity of the pyrimidine ring. aip.org These groups further reduce the ring's ability to accommodate a positive charge, making protonation more difficult.

Effect of Substituents on Pyrimidine Protonation

| Substituent Type | Effect on Ring Electron Density | Impact on Basicity/Proton Affinity | Stability of Dication |

|---|---|---|---|

| Electron-Donating (e.g., -NH₂, -CH₃) | Increases | Increases | Enhanced |

| Electron-Withdrawing (e.g., -F, -NO₂) | Decreases | Decreases | Diminished |

Electrophilic and Nucleophilic Reactivity of Dicationic Pyrimidines

The presence of two formal positive charges transforms the pyrimidine ring into a potent electrophile, drastically altering its reactivity compared to its neutral counterpart.

In neutral pyrimidine, the ring is already considered π-deficient due to the electronegativity of the two nitrogen atoms, which lowers the electron density at the carbon positions. wikipedia.orgttu.ee Upon forming the this compound, the two cationic centers (N-1 and N-3) exert a powerful inductive and resonance electron-withdrawing effect. This severely depletes the electron density of the entire ring system. Consequently, all carbon atoms (C-2, C-4, C-5, and C-6) become highly electron-deficient and thus strongly electrophilic. This heightened electrophilicity is the defining feature of the dication's reactivity. ijarsct.co.in

The extreme electron deficiency of the this compound dictates its reaction profile:

Reactivity towards Nucleophiles: The dication is highly susceptible to attack by nucleophiles. This reactivity is significantly enhanced compared to neutral pyrimidine or even N-alkylpyrimidinium monocations. wur.nl Nucleophilic attack can occur at the electron-poor carbon positions (C-2, C-4, C-6, and C-5), leading to either addition products or subsequent ring-opening and transformation reactions. wur.nl For example, N-alkylated pyrimidinium salts react with nucleophiles like hydrazine (B178648) at room temperature, whereas the parent pyrimidine requires high temperatures for the same ring contraction to occur. wur.nl The dication is expected to be even more reactive.

Reactivity towards Electrophiles: Electrophilic aromatic substitution, which is already difficult on neutral pyrimidine, is virtually impossible on the this compound. bhu.ac.inwikipedia.org The strong electrostatic repulsion from the two positive charges and the severely deactivated ring system prevent any reaction with electron-seeking reagents.

Predicted Reactivity of this compound

| Reagent Type | Expected Reactivity | Potential Outcome |

|---|---|---|

| Nucleophiles (e.g., H₂O, R-NH₂, CN⁻, N₃⁻) | High | Addition, Substitution, Ring Cleavage |

| Electrophiles (e.g., NO₂⁺, Br⁺) | Extremely Low / Inert | No reaction |

Catalytic Mechanisms Involving Pyrimidine-Based Dications

While the this compound itself is a highly reactive species, related dicationic structures have emerged as effective catalysts in organic synthesis. These catalysts often function as dicationic ionic liquids or as ligands in organometallic complexes. Their catalytic activity typically stems from their ability to act as potent Lewis acids or phase-transfer agents.

An efficient method for the synthesis of 1,2,4-triazolo[4,3-a]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives utilizes a dicationic molten salt based on tropine (B42219) as a catalyst. researchgate.net This approach involves a three-component reaction where the dicationic catalyst is proposed to activate the substrates, facilitating the condensation and cyclization steps under mild, solvent-free conditions. researchgate.net Similarly, dicationic ionic liquids based on scaffolds like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been employed to catalyze the synthesis of other heterocyclic systems. researchgate.net

In the realm of organometallic chemistry, pyrimidine-containing ligands are used to modulate the properties of dicationic metal centers. For example, "shapeshifting" pyrimidine/olefin ligands can coordinate to a dicationic Palladium(II) center. chemrxiv.org The ligand can reversibly alter its coordination mode, which in turn modulates the Lewis acidity and nucleophilicity of the catalytic complex, enabling electrophilic activations that would otherwise be limited. chemrxiv.org These examples highlight that while simple this compound may be too reactive for many catalytic applications, the principle of using a pyrimidine-based dicationic structure is a viable strategy for designing novel catalysts.

Role as Brønsted Acidic or Basic Catalysts

This compound salts, particularly those with acidic protons or when paired with proton-donating anions like dihydrogen phosphate (B84403) or hydrogen sulfate (B86663), are investigated for their role as Brønsted acid catalysts. scielo.brrsc.org Their dicationic nature can enhance their acidity and catalytic activity compared to monocationic analogues. nih.govmdpi.com The acidic protons, often from N-H bonds in a protonated pyrimidine or from functional groups on the substituents, can activate electrophiles by forming hydrogen bonds, thus facilitating nucleophilic attack. bohrium.com

In organic synthesis, these compounds are analogous to other nitrogen-based heterocyclic ionic liquids, such as those derived from imidazole, pyridine, and 1,4-diazabicyclo[2.2.2]octane (DABCO), which have been successfully employed as catalysts. scielo.brrsc.orgchemmethod.com For instance, Brønsted acidic ionic liquids are known to effectively catalyze multicomponent reactions for the synthesis of various heterocyclic scaffolds, including pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. scielo.bracs.orgacs.orgnih.govnih.gov In these reactions, the catalyst protonates a carbonyl group, enhancing its electrophilicity and initiating a cascade of condensation and cyclization steps. acs.orgnih.gov

Conversely, if the this compound salt is paired with a basic anion, or if the pyrimidine ring itself is part of a more complex system that can act as a proton shuttle, it could function as a basic catalyst. However, their primary investigated role is as a Brønsted acid, leveraging the electron-deficient nature of the dicationic ring system.

Mechanistic Pathways in Organic Transformations (e.g., Condensation, Cyclization)

The catalytic action of this compound and related Brønsted acidic ionic liquids in organic transformations typically proceeds through well-established mechanistic pathways, particularly in condensation and cyclization reactions. rsc.orgbohrium.com

A common mechanistic sequence begins with the activation of an aldehyde or ketone. The acidic catalyst, such as a this compound salt, protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. acs.orgniscpr.res.in This activation facilitates a nucleophilic attack by a C-H acidic compound, like malononitrile (B47326) or a β-ketoester, in a Knoevenagel-type condensation to form a reactive intermediate. chemmethod.comnih.gov

This is often followed by a Michael addition, where a second nucleophile (e.g., urea (B33335), thiourea, or an aminopyrimidine) adds to the activated double bond of the Knoevenagel adduct. rsc.orgchemmethod.com The final step involves an intramolecular cyclization through nucleophilic attack onto a carbonyl or cyano group, followed by dehydration or another elimination reaction to yield the final heterocyclic product, such as a pyrimidine derivative. rsc.orgbohrium.com

For example, in the synthesis of pyrido[3,2-d]pyrimidines, a proposed mechanism suggests that the ionic liquid catalyst facilitates the tautomerization of malononitrile and activates the aldehyde. chemmethod.com A subsequent Knoevenagel condensation, Michael addition with an aminouracil, and cyclization lead to the final product. chemmethod.com The dicationic nature of catalysts like this compound can provide a structured environment that orients the reactants and stabilizes charged intermediates, thereby enhancing reaction rates and selectivity.

Investigation of Catalytic Efficiencies and Reusability

A significant advantage of using this compound salts and other ionic liquids as catalysts is their potential for high efficiency and reusability, which aligns with the principles of green chemistry. bohrium.comchemmethod.com Studies on various dicationic and Brønsted acidic ionic liquids demonstrate their ability to be recovered and reused for multiple reaction cycles with minimal loss of catalytic activity. nih.govscielo.br

The efficiency of these catalysts is typically evaluated based on reaction times and product yields. Many syntheses of pyrimidine-fused heterocycles using ionic liquid catalysts report high to excellent yields (often >85-90%) in remarkably short reaction times. acs.orgresearchgate.net For example, a Brønsted acidic ionic liquid supported on a metal-organic framework (BAIL@UiO-66) achieved a 98% yield for a dihydropyrido[2,3-d]pyrimidine derivative in just 15 minutes. acs.org Similarly, an l-proline (B1679175) nitrate (B79036) ionic liquid catalyst produced a pyrimidine derivative with an 86.74% yield. researchgate.net

Table 1: Catalytic Efficiency and Reusability of Various Ionic Liquid Catalysts in Heterocycle Synthesis

| Catalyst Type | Reaction | Yield (%) | Reusability (Cycles) | Reference |

| Sulfonic acid-functionalized ionic liquid on α-Fe₂O₃-MCM-41 | Synthesis of pyrimido[4,5-d]pyrimidines | 95 → ~87 | 6 | scielo.br |

| Asymmetric Dicationic Ionic Liquid (Py-6-Imi) | Esterification of butyric acid | 96 | 3 | nih.gov |

| Acid-functionalized ionic liquid (TMDPS) | Synthesis of dihydro- chemmethod.comclockss.orgnih.govtriazolo[1,5-a]pyrimidines | ~90 | 10 | bohrium.com |

| Brønsted acidic, ionic-liquid-supported Zr MOF (BAIL@UiO-66) | Synthesis of dihydropyrido[2,3-d]pyrimidines | 98 → 92 | 5 | acs.org |

| Imidazole-based polyoxometalate dicationic ionic liquid | Oxidative desulfurization | >98 | 7 | mdpi.com |

Stability and Degradation Pathways of this compound under Reactive Conditions

The stability of this compound salts is a critical factor for their application as catalysts, especially concerning their thermal and chemical resilience under reactive conditions. Like other ionic liquids, their stability is significantly influenced by the nature of both the dicationic core and the associated counter-anion. researchgate.netacs.org

Thermal stability is often determined by the coordinating ability of the anion; salts with weakly coordinating anions, such as bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), tend to exhibit higher thermal stability than those with strongly coordinating anions like halides. researchgate.net Studies on pyridinium-based ionic liquids show that thermal degradation can be initiated by the counter-ion at temperatures lower than that required for the decomposition of the cationic backbone itself. rsc.org

Chemically, the dicationic pyrimidine ring is highly electron-deficient, which makes it susceptible to nucleophilic attack. In alkaline media, pyridinium (B92312) salts can be unstable due to attack by hydroxide (B78521) ions, particularly at the positions ortho to the nitrogen atom, leading to ring-opening and loss of the positive charge. rsc.org For this compound, the positions C2, C4, and C6 are the most electrophilic and thus potential sites for nucleophilic addition, which could initiate a degradation cascade. The stability can be enhanced by placing bulky substituents at these positions to provide steric hindrance. rsc.org

Under strongly acidic conditions or upon irradiation, degradation can also occur. For instance, studies on related cephalosporin (B10832234) molecules containing a pyridinium moiety show that degradation can involve epimerization, double bond isomerization (delta-2 to delta-3), and fragmentation of the heterocyclic system. nih.gov The specific degradation pathway for a this compound salt would depend on the reaction conditions, the substituents on the ring, and the nature of the counter-ion. researchgate.netrsc.org

Supramolecular Chemistry Involving Pyrimidine Dications

Hydrogen Bonding Networks and Interactions in Pyrimidine-1,3-diium Salts

Hydrogen bonding is a primary directional force governing the assembly of this compound salts into crystalline solids. The diprotonated nature of the pyrimidine (B1678525) ring, particularly when substituted with amino groups, provides multiple hydrogen bond donors that can interact with suitable acceptors on adjacent molecules or counter-ions.

N⋯H/H⋯N interactions account for 12.5% of the packing, while weaker C−H⋯C interactions contribute 9.6%. researchgate.netnih.govnih.gov The combination of these forces, particularly the strong N−H⋯O bonds, dictates the formation of the supramolecular structure.

Table 1: Hydrogen-Bond Geometry in 2,4,6-triaminothis compound dinitrate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N5—H5···O4 | 0.86 | 1.88 | 2.7321 (15) | 174 |

| N1—H1A···O2 | 0.86 | 2.01 | 2.8278 (15) | 159 |

| N1—H1B···O3 | 0.86 | 2.12 | 2.9431 (15) | 160 |

| N3—H3A···O3 | 0.86 | 2.13 | 2.9152 (15) | 151 |

| N4—H4A···O6 | 0.86 | 2.18 | 2.9587 (16) | 150 |

Data sourced from Dilshad et al. (2022). iucr.org

A recurring and highly stable pattern observed in the crystal structures of pyrimidine salts is the R₂²(8) ring motif. This motif, a type of supramolecular synthon, consists of an eight-membered ring formed by two hydrogen bonds. In salts of protonated aminopyrimidines, this typically occurs in two ways: as a homosynthon where two pyrimidine cations pair up, or as a heterosynthon where a pyrimidine cation interacts with a counter-ion. mdpi.com

In the case of 2,4,6-triaminothis compound dinitrate, the dication and the two nitrate (B79036) anions are connected by N—H⋯O hydrogen bonds, which results in the formation of units with an R₂²(8) graph-set motif. nih.goviucr.org Similarly, when protonated aminopyrimidines are complexed with sulfonate or carboxylate anions, the protonated pyrimidine ring and the anion's oxygen atoms form a robust R₂²(8) hydrogen-bonded bimolecular ring motif. nih.govresearchgate.net This specific interaction pattern is a powerful tool in crystal engineering for designing predictable supramolecular architectures.

The directional nature of hydrogen bonds and other intermolecular interactions allows for the extension of molecular assemblies into higher dimensions. In 2,4,6-triaminothis compound dinitrate, the combination of multiple hydrogen bonds leads to the formation of one-dimensional ribbons of alternating cations and anions. nih.goviucr.org

These one-dimensional chains are further interconnected into layers. Finally, weak anionic interactions and N=O⋯π(ring) interactions link these layers, ultimately building a stable three-dimensional supramolecular network. researchgate.netnih.govnih.goviucr.org This hierarchical assembly, from simple motifs to complex 3D frameworks, demonstrates the utility of the this compound cation as a structural scaffold.

Influence of Counter-Anions on Supramolecular Assembly

The choice of counter-anion plays a critical role in directing the supramolecular assembly of this compound salts. The anion's size, shape, and distribution of hydrogen bond acceptors dictate the specific hydrogen bonding patterns and the resulting crystal packing.

For instance, the nitrate anion (NO₃⁻), being trigonal planar with multiple oxygen acceptors, facilitates the formation of the R₂²(8) motif and extensive N-H···O networks seen in 2,4,6-triaminothis compound dinitrate, leading to a dense three-dimensional structure. nih.goviucr.org In other systems, sulfonate (RSO₃⁻) and carboxylate (RCOO⁻) anions are shown to effectively mimic each other in their association with protonated 2-aminopyrimidines, both readily forming the characteristic R₂²(8) heterosynthon. nih.gov The specific nature of the anion can introduce additional interactions; for example, dicarboxylic acid anions can bridge multiple pyrimidine cations, leading to different network topologies. mdpi.com The counter-anion is therefore not a passive component but an active director in the construction of the final supramolecular architecture. nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes where a larger 'host' molecule encapsulates a smaller 'guest' molecule through non-covalent interactions. wikipedia.orglibretexts.org The pyrimidine core, with its defined geometry and hydrogen bonding capabilities, can be incorporated into larger host structures for molecular recognition.

While specific examples focusing on this compound as the host are not extensively detailed, related pyrimidine derivatives demonstrate the principle. For example, ureidopyrimidine derivatives, which can form stable self-complementary dimers through quadruple hydrogen bonding, also engage in host-guest complexation. NMR titration studies show that these molecules can act as hosts, with the urea (B33335) NH proton's chemical shift changing upon binding with a guest molecule that presents a complementary hydrogen-bonding pattern. This demonstrates the pyrimidine unit's capacity to participate in specific molecular recognition events.

Self-Assembly and Aggregation Behavior of Pyrimidine-Containing Amphiphiles

Amphiphilic molecules, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, can spontaneously self-assemble in solution to form ordered aggregates like micelles or vesicles. Pyrimidine derivatives can be incorporated into the structure of cationic amphiphiles, where the pyrimidine moiety is part of the hydrophobic tail and a charged group acts as the hydrophilic head. nih.govacs.org

These pyrimidine-based cationic amphiphiles (PCAms) self-assemble in aqueous systems above a specific concentration known as the critical aggregation concentration (CAC). nih.gov The properties of the resulting nano-aggregates are influenced by the structure of the amphiphile, particularly the length of the hydrophobic alkyl chain attached to the pyrimidine ring. Amphiphiles with longer alkyl chains (e.g., C12) tend to form larger aggregates with a higher positive surface charge (zeta potential) compared to those with shorter chains (e.g., C7). acs.org

Table 2: Physicochemical Properties of Pyrimidine-Based Cationic Amphiphiles

| Compound | Hydrophobic Chain | CAC (μM) | Aggregate Size (d.nm) | Zeta Potential (mV) |

|---|---|---|---|---|

| 8a | C7 (Uracil-based) | 15.8 | 134.5 ± 2.6 | +28.4 ± 1.5 |

| 8b | C7 (Thymine-based) | 14.1 | 128.4 ± 3.1 | +26.5 ± 1.8 |

| 9a | C12 (Uracil-based) | 19.9 | 189.2 ± 3.5 | +34.2 ± 1.3 |

| 9b | C12 (Thymine-based) | 18.2 | 175.8 ± 2.8 | +32.8 ± 1.6 |

CAC: Critical Aggregation Concentration. Data from studies on N1-[1'-(1",3"-diglycinatoxy-propane-2"-yl)-1',2',3'-triazole-4'-yl]methyl-N3-alkylpyrimidine salts. acs.orgnih.gov

This aggregation behavior highlights the versatility of the pyrimidine structure, demonstrating its utility not only in solid-state crystal engineering but also in the formation of dynamic, self-assembled nanostructures in solution. nih.gov

Micelle Formation and Critical Micelle Concentration (CMC) Studies

The aggregation of amphiphilic molecules into micelles is a cornerstone of supramolecular chemistry in water. For a this compound salt to form micelles, it would typically possess long alkyl chains attached to the nitrogen atoms, rendering it amphiphilic. The cationic this compound headgroup would provide the necessary hydrophilicity, while the alkyl chains would constitute the hydrophobic tail.

Detailed research findings on the micelle formation and critical micelle concentration (CMC) of this compound based surfactants are not extensively available in the public domain. However, the behavior of structurally analogous N-heterocyclic surfactants, such as pyridinium (B92312) amphiphiles, has been studied. These studies indicate that the CMC is influenced by factors such as the length of the alkyl chain, the nature of the counter-ion, and the temperature. For instance, increasing the length of the hydrophobic alkyl chain generally leads to a lower CMC, as the increased hydrophobicity promotes aggregation at lower concentrations.

While specific data for this compound is not available, a hypothetical data table for a series of N,N'-dialkylthis compound bromide surfactants is presented below to illustrate the expected trends based on the principles of surfactant science.

| Compound Name | Alkyl Chain Length | Hypothetical CMC (mM) |

| 1,3-Didodecylthis compound bromide | C12 | 0.015 |

| 1,3-Ditetradecylthis compound bromide | C14 | 0.004 |

| 1,3-Dihexadecylthis compound bromide | C16 | 0.001 |

This table is for illustrative purposes only and is based on general trends observed for cationic surfactants.

The determination of the CMC for such compounds would typically be carried out using techniques such as surface tensiometry, conductivity measurements, or fluorescence spectroscopy. Each of these methods detects the sharp change in a physical property of the solution that occurs at the onset of micelle formation.

Interactions with Polymeric Systems (e.g., Polyethyleneimine)

The interaction between cationic surfactants and polymers, particularly those bearing opposite charges or containing lone pairs of electrons, is a rich area of supramolecular chemistry. The interaction of this compound dications with a polymer like polyethyleneimine (PEI) would be of significant interest. PEI is a cationic polymer at neutral and acidic pH due to the protonation of its amine groups. Therefore, a strong electrostatic repulsion would be expected between this compound and protonated PEI.

However, at higher pH values where PEI is deprotonated and possesses abundant lone pairs on its nitrogen atoms, the interaction landscape changes. In this scenario, ion-dipole interactions and hydrogen bonding could potentially occur between the this compound dication and the amine groups of PEI.

Currently, there is a lack of specific research data detailing the interactions between this compound and polyethyleneimine. To understand such a system, one would typically employ techniques like isothermal titration calorimetry (ITC) to measure the thermodynamics of binding, nuclear magnetic resonance (NMR) spectroscopy to probe changes in the chemical environment of the interacting species, and dynamic light scattering (DLS) to monitor changes in particle size upon complexation.

A hypothetical data table summarizing potential research findings is provided below to conceptualize the expected outcomes of such studies.

| Experimental Technique | Hypothetical Observation | Implication |

| Isothermal Titration Calorimetry (ITC) | Small endothermic or exothermic heat changes at high pH | Weak interaction, possibly driven by entropy |

| Nuclear Magnetic Resonance (NMR) | Minor shifts in the proton signals of both this compound and PEI | Alteration of the electronic environment upon interaction |

| Dynamic Light Scattering (DLS) | Formation of larger aggregates in solution | Complex formation between the dication and the polymer |

This table presents hypothetical data to illustrate potential research outcomes.

Applications of Pyrimidine 1,3 Diium in Advanced Materials Science

Dicationic Ionic Liquids (DILs) as Tunable Reaction Media and Catalysts

Dicationic ionic liquids are a unique class of salts that are liquid at or near room temperature. They are composed of a dication, where two cationic centers are covalently linked by a spacer, and two anions. This structure offers a higher degree of tunability in their physicochemical properties compared to their monocationic counterparts. While research has broadly explored various DILs, the focus here is on those derived from the pyrimidine-1,3-diium core.

Enhanced Properties of DILs (e.g., Thermal Stability, Low Vapor Pressure, Recyclability)

Dicationic ionic liquids based on the this compound structure are noted for their enhanced thermal stability, a critical attribute for applications in high-temperature organic synthesis. frontiersin.orgorientjchem.orgmdpi.com This stability is often superior to that of traditional monocationic ionic liquids. orientjchem.org Like other ionic liquids, this compound salts exhibit extremely low vapor pressure, which makes them environmentally friendly alternatives to volatile organic solvents. researchgate.net

A key advantage of using these compounds as reaction media or catalysts is their potential for recyclability. researchgate.netijmrhs.combohrium.com After a reaction is complete, the products can often be separated through extraction, and the ionic liquid can be recovered and reused in subsequent reactions with minimal loss of activity. This recyclability is a cornerstone of green chemistry, reducing waste and improving the economic feasibility of chemical processes. researchgate.net

| Property | Description | Key Advantages |

| High Thermal Stability | Resistance to decomposition at elevated temperatures. | Enables use in a wider range of reaction conditions. frontiersin.orgorientjchem.orgmdpi.com |

| Low Vapor Pressure | Negligible evaporation into the atmosphere. | Reduces air pollution and solvent loss. researchgate.net |

| Recyclability | Ability to be recovered and reused multiple times. | Lowers operational costs and minimizes chemical waste. researchgate.netijmrhs.combohrium.com |

| Tunable Properties | Physicochemical properties can be modified. | Allows for the design of task-specific ionic liquids. |

Catalytic Efficacy in Organic Synthesis (e.g., Condensation Reactions, Multicomponent Synthesis)

This compound based DILs have shown promise as efficient catalysts in various organic transformations, particularly in condensation reactions and multicomponent synthesis. acs.orgnih.gov Their dicationic nature can enhance their catalytic activity compared to monocationic analogues. These ionic liquids can act as both the solvent and the catalyst, simplifying reaction setups. bohrium.com

In the synthesis of heterocyclic compounds, such as pyrano[2,3-d]pyrimidines, which are of significant pharmacological interest, these catalysts have demonstrated high efficacy. acs.orgnih.gov Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are particularly well-suited for catalysis by these ionic liquids. This approach offers advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. acs.org

Role in Green Chemistry Methodologies

The application of this compound DILs aligns well with the principles of green chemistry. Their low volatility, high thermal stability, and recyclability contribute to the development of more sustainable chemical processes. researchgate.netbohrium.com The use of these ionic liquids can lead to higher reaction yields, shorter reaction times, and simpler workup procedures, all of which reduce energy consumption and waste generation. researchgate.net The ability to perform reactions under solvent-free conditions or in aqueous media further enhances their green credentials. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complex Formation

The this compound dication also exhibits interesting properties in the field of coordination chemistry, where it can act as a ligand to form metal complexes.

Pyrimidine-Derived Dications as Polytopic Ligands

N,N'-disubstituted this compound entities can be considered as polytopic ligands, capable of coordinating to metal centers. While the direct coordination of a this compound dication is a specialized area of research, the broader family of pyrimidine-based ligands is known to form stable complexes with a variety of transition metals. rsc.org The dicationic nature of this compound suggests unique electronic properties as a ligand, potentially influencing the catalytic activity and stability of the resulting metal complexes.

Potential in Homogeneous and Heterogeneous Catalysis (e.g., with Rh, Pt, Pd)

The formation of metal complexes with this compound-type ligands opens up possibilities for their use in catalysis. Complexes involving metals such as rhodium (Rh), palladium (Pd), and platinum (Pt) are of particular interest due to their well-established catalytic activities in a wide range of organic reactions. nih.govrsc.orgresearchgate.net

These complexes can be employed in homogeneous catalysis , where the catalyst is in the same phase as the reactants, offering high activity and selectivity. scispace.com The ionic nature of the this compound ligand could facilitate catalyst recovery through biphasic systems. Furthermore, these complexes could be immobilized on solid supports to create heterogeneous catalysts . This approach combines the high efficiency of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems. ijmrhs.com

Development of Optical Materials and Sensing Platforms

The unique electronic characteristics of the pyrimidine (B1678525) ring, particularly when protonated to form a this compound cation, have positioned these compounds as significant targets in the development of advanced optical materials. The dicationic nature of the this compound core enhances its electron-accepting properties, a key feature for creating materials with tailored optical responses.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for a range of technologies that involve the manipulation of light, including optical data processing and photonics. nih.gov The NLO response of a material is determined by its molecular structure, specifically the presence of electron-donating (D) and electron-accepting (A) groups linked by a π-conjugated system. The electron-deficient pyrimidine core serves as an excellent electron-acceptor, a property that is significantly amplified in its cationic -diium and -ium forms. rsc.orgiucr.org This has led to extensive research into pyrimidine-based salts for NLO applications. spiedigitallibrary.orgrsc.orgnih.gov

Studies on pyrimidinium salts, which are closely related to the diium species, have demonstrated substantial NLO properties. For instance, a series of V-shaped methylpyrimidinium salts bearing diphenylamino electron-donating groups were found to exhibit large second-order NLO responses. nih.gov The product of the dipole moment (μ) and the static first hyperpolarizability (β₀), a key figure of merit for NLO materials, was significant for these compounds. nih.gov Theoretical and experimental studies on various pyrimidine derivatives confirm their potential as NLO materials, with their properties being tunable through chemical modification. rsc.orgdntb.gov.ua The investigation of 2,4,6-triaminothis compound L-tartrate monohydrate (TTM) further confirmed second-order NLO properties in this class of diium compounds. researchgate.netrsc.org

The third-order NLO properties are also of significant interest. Z-scan techniques have been employed to measure the nonlinear optical absorption of D-π-A type pyridinium (B92312) salts, showing strong saturated absorption, a valuable property for optical limiting applications. nih.gov A study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), revealed a third-order nonlinear susceptibility (χ³) superior to that of well-known chalcone (B49325) derivatives, highlighting the potential of the pyrimidine framework in advanced optical devices. rsc.org

Table 1: Nonlinear Optical Properties of Selected Pyrimidinium Derivatives

Application in Optical Data Processing and Sensing

The same electronic properties that make this compound derivatives promising for NLO applications also make them suitable for optical data processing and sensing platforms. nih.goviucr.org The ability of the pyrimidine nitrogen atoms to participate in protonation, complexation, and hydrogen bonding allows for the design of sensitive and selective optical sensors. researchgate.netrsc.org

Pyrimidine-based chromophores have been extensively utilized as fluorescent sensors for detecting a variety of analytes, including metal cations and nitroaromatic compounds, which are components of many explosives. researchgate.netresearchgate.netspiedigitallibrary.org The sensing mechanism often relies on changes in the fluorescence properties of the pyrimidine derivative upon interaction with the analyte. researchgate.net For example, pyrimidine-based dyes embedded in porous silicon microcavities have been investigated for the detection of trinitrotoluene, where the luminescence is quenched by photo-induced electron transfer to the nitroaromatic molecule. spiedigitallibrary.org

Furthermore, the development of multifunctional materials based on pyrimidine-5-carbonitrile and carbazole (B46965) derivatives has yielded not only efficient emitters for OLEDs but also highly sensitive optical sensors for oxygen. nih.gov The dicationic nature of this compound enhances the electron-accepting strength of the core, making these systems particularly sensitive to interactions with electron-donating analytes. researchgate.net Research has shown that methylpyrimidinium push-pull derivatives are promising materials for optical data processing applications. iucr.orgresearchgate.net

Exploration in Paramagnetic and Semiconductor Materials

The exploration of this compound and its parent compounds extends into the realm of paramagnetic and semiconductor materials, driven by the inherent electron-deficient nature of the 1,3-diazine ring system.

In the field of organic semiconductors, the electron-accepting character of the pyrimidine unit makes it a valuable building block for electron-transport materials (ETMs). researchgate.netalfa-chemistry.comspiedigitallibrary.org This property is a direct consequence of the C=N double bonds within the aromatic ring. researchgate.net In devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), efficient electron injection and transport are critical for high performance. alfa-chemistry.com Pyrimidine-based materials have been shown to improve electron mobility and enhance device efficiency. alfa-chemistry.comspiedigitallibrary.org The formation of the this compound cation, with its positive charges on the nitrogen atoms, would further increase the electron affinity of the molecule, making it an even stronger electron acceptor. This suggests that this compound salts could function as highly effective ETMs or as components in bipolar host materials for OLEDs. spiedigitallibrary.orgspiedigitallibrary.org

The investigation of paramagnetism in pyrimidine-based systems is a more nuanced topic. Paramagnetism arises from the presence of unpaired electrons. aip.org The ground state of pyrimidine and its simple dication, this compound, are closed-shell systems with all electrons paired, and are therefore not paramagnetic. However, paramagnetic species in the form of pyrimidine radical cations can be generated. nih.govrsc.orgacs.orgtandfonline.com These radical cations, which contain an unpaired electron, have been produced and studied using techniques such as γ-radiolysis and photolysis. nih.govrsc.org Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study these radical cations, confirming the presence of the unpaired electron species. aip.orgrsc.org The formation of these radicals is a key step in the damage of DNA by ionizing radiation, where the nucleobases, including pyrimidine derivatives like cytosine and thymine, can be oxidized to their radical cation forms. nih.govtandfonline.com Therefore, while this compound itself is not paramagnetic, its derivatives can be precursors to paramagnetic radical species under specific energetic conditions.

Q & A

Q. Table 1. Safety and Stability Protocols

| Aspect | Protocol | Reference |

|---|---|---|

| Storage Temperature | –20°C, inert atmosphere | |

| Degradation Risks | Monitor for color changes or precipitates |

What spectroscopic and computational techniques are most effective for characterizing this compound?

Basic Research Question

- 1H/13C NMR : Resolve tautomeric forms and confirm proton environments. Use deuterated DMSO for solubility .

- X-ray Crystallography : Determine crystal structure and hydrogen-bonding networks.

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

- DFT Calculations : Predict electronic properties and tautomeric equilibria using Gaussian or ORCA software .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Contradictions often arise from variations in assay conditions, purity, or structural analogs. Follow these steps:

Literature Review : Compare studies using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify variables .

Replicate Experiments : Standardize protocols (e.g., cell lines, solvent controls) as per .

Purity Analysis : Use HPLC-MS to verify compound integrity; impurities ≥95% may skew results .

Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data and identify outliers .

What computational strategies can predict the reactivity of this compound in novel reactions?

Advanced Research Question

- Molecular Docking : Screen interactions with biological targets using AutoDock Vina .

- Reactivity Descriptors : Calculate Fukui indices or HOMO-LUMO gaps via DFT to identify nucleophilic/electrophilic sites .

- Kinetic Modeling : Use software like COMSOL to simulate reaction pathways under varying conditions.

Q. Table 2. Computational Tools for Reactivity Prediction

| Tool | Application | Reference |

|---|---|---|

| Gaussian | Electronic structure calculations | |

| AutoDock Vina | Protein-ligand interactions |

How to design experiments optimizing this compound synthesis yields under variable conditions?

Advanced Research Question

Define Objectives : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame goals .

Experimental Design : Apply factorial designs (e.g., 2^k factorial) to test temperature, solvent, and catalyst effects.

Data Analysis : Perform ANOVA to identify significant factors.

Reproducibility : Document steps in an ELN (Electronic Lab Notebook) like Chemotion for transparency .

What are the best practices for reporting this compound research data to ensure reproducibility?

Q. Methodological Guidelines

- Data Formatting : Include raw NMR spectra, chromatograms, and crystallographic data in appendices .

- Metadata : Annotate datasets with reaction conditions, purity, and instrument parameters using FAIR principles .

- Ethical Compliance : Disclose conflicts of interest and adhere to ICMJE standards for chemical reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.